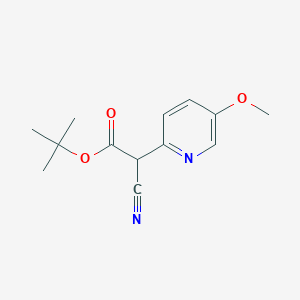
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a chemical compound with a unique structure that includes a cyclobutane ring, a propanoic acid moiety, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method includes the use of ethyl esters as starting materials, which undergo fluorination and subsequent cyclization to form the desired product. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanepropanoic acid, 3,3-difluoro-beta-oxo-, methyl ester
- Cyclobutanepropanoic acid, alpha-amino-3,3-difluoro-
Uniqueness
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is unique due to its specific combination of a cyclobutane ring, propanoic acid moiety, and two fluorine atoms This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Properties
Molecular Formula |
C9H12F2O3 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6H,2-5H2,1H3 |
InChI Key |
VYLFLRGBHDAMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC(C1)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)











